2-Morpholin-4-yl-2-pyridin-2-ylacetamide
CAS No.: 719279-72-8
Cat. No.: VC4361930
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 719279-72-8 |
|---|---|
| Molecular Formula | C11H15N3O2 |
| Molecular Weight | 221.26 |
| IUPAC Name | 2-morpholin-4-yl-2-pyridin-2-ylacetamide |
| Standard InChI | InChI=1S/C11H15N3O2/c12-11(15)10(9-3-1-2-4-13-9)14-5-7-16-8-6-14/h1-4,10H,5-8H2,(H2,12,15) |
| Standard InChI Key | NEOSOWFAVCWRJJ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(C2=CC=CC=N2)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
The IUPAC name of this compound is 2-morpholin-4-yl-2-pyridin-2-ylacetamide, reflecting its core structure: a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) attached to a pyridine ring via an acetamide group. Its systematic name ensures unambiguous identification across chemical databases .
Structural Representation
The compound’s structure is defined by the following features:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom at the 2-position.
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Morpholine ring: A saturated six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4, respectively.
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Acetamide linker: A carbonyl group () bridging the two rings, with an amine () substituent .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 221.26 g/mol | |
| SMILES | C1COCCN1C(C2=CC=NC=C2)C(=O)N | |
| InChI Key | REWIGGQBAYLJCU-UHFFFAOYSA-N | |
| CAS Number | 719279-72-8 |
Synthetic Routes and Derivative Formation
Nucleophilic Substitution and Condensation Reactions
The synthesis of 2-morpholin-4-yl-2-pyridin-2-ylacetamide typically involves nucleophilic substitution or condensation reactions. For instance:
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Morpholine activation: Morpholine reacts with 2-chloropyridine derivatives under basic conditions (e.g., ) to form intermediates .
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Acetamide formation: The intermediate undergoes coupling with activated acetic acid derivatives (e.g., ethyl chloroacetate) to introduce the acetamide group .
A representative synthesis pathway is illustrated below:
Derivative Synthesis for Bioactivity Optimization
Structural analogs of this compound have been synthesized to enhance pharmacological properties. For example:
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Pyrimidine-linked derivatives: Incorporating pyrimidine rings improves kinase inhibition, as seen in imidazo[2,1-b]thiazole acetamide derivatives with anticancer activity .
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Piperazine modifications: Adding piperazine groups enhances CNS penetration, critical for neuroactive compounds .
Pharmacological and Biological Insights
Central Nervous System Activity
Morpholine derivatives are known to modulate histamine H receptors and dopamine transporters, making them candidates for treating CNS disorders. The compound’s ability to cross the blood-brain barrier is attributed to its moderate logP (~1.5) and low molecular weight . In preclinical models, analogs like SUVN-G3031 demonstrated wake-promoting effects via H receptor inverse agonism .
Anticancer Activity
Imidazo[2,1-b]thiazole acetamide derivatives bearing morpholine groups exhibit potent cytotoxicity against cancer cell lines. For example:
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Compound 5l: Inhibited MDA-MB-231 (breast cancer) cells with an IC of 1.4 μM, surpassing sorafenib’s activity (IC = 5.2 μM) .
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Mechanism: These compounds target VEGFR2 kinase and induce apoptosis via caspase-3 activation .
Applications and Future Directions
Drug Discovery
This compound serves as a scaffold for developing:
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Anticancer agents: Optimizing substituents to enhance VEGFR2 inhibition .
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Neurotherapeutics: Modifying the acetamide linker to improve H receptor affinity .
Chemical Biology Probes
Its fluorescent derivatives (e.g., pyridinyl-tagged analogs) are used to study protein-ligand interactions in kinase signaling pathways .
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